molecular formula C11H9ClN2O B15366199 6-(4-Chlorophenyl)-5-methylpyrimidin-4-ol CAS No. 1256778-65-0

6-(4-Chlorophenyl)-5-methylpyrimidin-4-ol

Cat. No.: B15366199
CAS No.: 1256778-65-0
M. Wt: 220.65 g/mol
InChI Key: OQPUZLKNJHTUER-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-5-methylpyrimidin-4-ol (CAS: 1256778-65-0) is a substituted pyrimidine derivative characterized by a 4-chlorophenyl group at position 6, a methyl group at position 5, and a hydroxyl group at position 4. Its synthesis typically involves a three-component condensation of aromatic aldehydes, ethyl propionate, and guanidine hydrochloride in PEG-400, as demonstrated by Maddila et al. . The compound is commercially available through multiple suppliers, indicating its relevance in pharmaceutical and agrochemical research .

Pyrimidines are privileged scaffolds in medicinal chemistry due to their structural versatility and ability to interact with biological targets.

Properties

CAS No.

1256778-65-0

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9ClN2O/c1-7-10(13-6-14-11(7)15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)

InChI Key

OQPUZLKNJHTUER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CNC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Features
This compound 4-OH, 5-CH₃, 6-(4-Cl-C₆H₄) C₁₁H₁₀ClN₂O 1256778-65-0 Hydroxyl group enhances polarity
Pyrimethamine (Maloprim®) 2-NH₂, 4-NH₂, 5-(4-Cl-C₆H₄), 6-C₂H₅ C₁₂H₁₃ClN₄ 58-14-0 Antimalarial drug; dual amino groups
4-Chloro-5-fluoro-2-methylpyridine 4-Cl, 5-F, 2-CH₃ C₆H₅ClFN N/A Halogen diversity; lacks hydroxyl
2-Chloro-5-fluoro-pyrimidin-4-ol 2-Cl, 4-OH, 5-F C₄H₃ClFN₂O N/A Smaller aromatic system; dual halogens
5-[(4-Methoxyphenyl)methyl]-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol 2-morpholin-4-yl, 4-OH, 5-(4-MeO-C₆H₄-CH₂), 6-CH₃ C₁₈H₂₂N₃O₃ N/A Bulky substituents; enhanced solubility

Key Observations :

  • Substituent Position: The hydroxyl group at position 4 in the target compound distinguishes it from Pyrimethamine (amino groups at 2 and 4), impacting hydrogen-bonding capacity .
  • Halogen Effects : The 4-chlorophenyl group in the target compound contrasts with 4-chloro-5-fluoro-2-methylpyridine, where halogens are directly on the pyrimidine ring, altering electronic properties .
  • Complexity : Derivatives like 5-[(4-methoxyphenyl)methyl]-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol introduce morpholine and methoxyphenyl groups, likely improving solubility and target affinity .

Key Observations :

  • Knowledge Gaps: While Pyrimethamine and sulfonyl-containing analogs have well-documented activities, the target compound’s biological profile remains underexplored.
  • Assay Compatibility : Derivatives like 2-Chloro-5-fluoro-pyrimidin-4-ol are compatible with colorimetric cytotoxicity assays (e.g., Mosmann’s MTT assay ), which could guide future studies on the target compound.

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